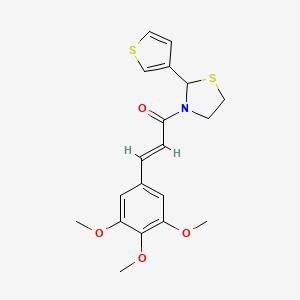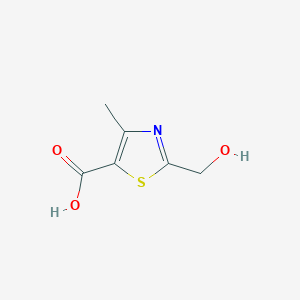
1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(2-ethylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(2-ethylphenyl)urea, also known as DMU-212, is a small molecule inhibitor that has shown promising results in various preclinical studies. It is a member of the urea family of compounds and has been extensively studied for its potential use in cancer therapy.
Scientific Research Applications
Preparation and Spectroscopic Studies
Compounds similar to "1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(2-ethylphenyl)urea" have been prepared and characterized in the study of cyclic urea adducts of triphenyl-tin and -lead halides. This research explored their spectroscopic properties, demonstrating coordination through carbonyl oxygen and revealing ligand exchange dynamics in solution, indicating the importance of these compounds in understanding metal-ligand interactions and coordination chemistry (Aitken & Onyszchuk, 1985).
Hydrogen Bonding and Dimerization
The study of 6-Methyl-2-butylureidopyrimidone, a compound structurally related to the query compound, has shown significant dimerization through hydrogen bonding in both solid state and solution. This demonstrates the compound's potential utility in building supramolecular architectures through strong donor-acceptor hydrogen bonding interactions, which could be valuable in materials science and molecular engineering (Beijer et al., 1998).
Synthesis of Heterocyclic Compounds
Research into the synthesis of pyrimidin-4(3H)-ones from methyl 3-(dimethylamino) acrylates demonstrates the utility of these compounds as precursors for creating various substituted heterocyclic structures. Such reactions are pivotal for developing novel pharmaceuticals and materials (Sokolenko et al., 2017).
Antibacterial Agents
A study on the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, which involved reactions with compounds structurally related to the query compound, demonstrated potential applications as antibacterial agents. This highlights the importance of such compounds in medicinal chemistry for developing new treatments (Azab et al., 2013).
Herbicide Development
Research into substituted phenyltetrahydropyrimidinones, which are structurally related to the query compound, has shown their effectiveness as preemergence herbicides by inhibiting carotenoid biosynthesis. This underscores the potential agricultural applications of these compounds in developing new herbicidal formulations (Babczinski et al., 1995).
properties
IUPAC Name |
1-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-3-(2-ethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c1-4-12-7-5-6-8-14(12)20-16(22)18-11-13-9-10-17-15(19-13)21(2)3/h5-10H,4,11H2,1-3H3,(H2,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBZWLFFWZOBKJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NCC2=NC(=NC=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Bromo-2-{[(2,4-dichlorophenyl)amino]methyl}phenol](/img/structure/B2888668.png)
![Methyl 4-(6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamido)benzoate](/img/structure/B2888670.png)


![1,3,5-trimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazole](/img/structure/B2888673.png)
![4-methoxy-N'-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}benzenesulfonohydrazide](/img/structure/B2888675.png)
![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2888676.png)
![3,7-dimethyl-1-(2-methylpropyl)-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2888684.png)
![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2888685.png)
![Methyl 2-({[1-(4-methoxyphenyl)-2-oxo-4-phenyl-3-azetanyl]methyl}sulfanyl)benzenecarboxylate](/img/structure/B2888686.png)
![2-({1-[(oxolan-3-yl)methyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2888688.png)